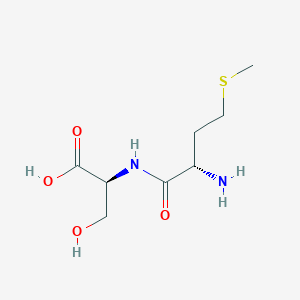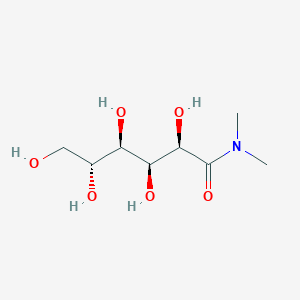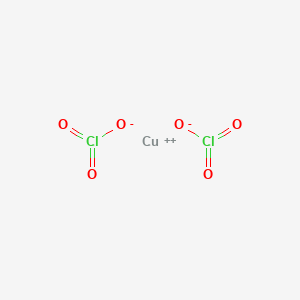
三氟化镨
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium trifluoride is an inorganic compound with the chemical formula PrF₃. It is a green crystalline solid that belongs to the family of rare-earth metal fluorides. Praseodymium trifluoride is known for its stability and unique optical properties, making it valuable in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Reaction with Sodium Fluoride: Praseodymium trifluoride can be synthesized by reacting praseodymium(III) nitrate with sodium fluoride. The reaction yields praseodymium trifluoride as a green crystalline solid: [ \text{Pr(NO}_3\text{)}_3 + 3\text{NaF} \rightarrow 3\text{NaNO}_3 + \text{PrF}_3 ]
Reaction with Chlorine Trifluoride: Another method involves reacting praseodymium oxides (Pr₂O₃, Pr₆O₁₁, PrO₂) with chlorine trifluoride, producing praseodymium trifluoride as the sole product.
Reaction with Sulfur Hexafluoride: Praseodymium trifluoride can also be obtained by reacting praseodymium oxide with sulfur hexafluoride at elevated temperatures (around 584°C).
Industrial Production Methods:
- Industrial production of praseodymium trifluoride typically involves the reaction of praseodymium oxides with halogenating agents like chlorine trifluoride or sulfur hexafluoride under controlled conditions to ensure high purity and yield .
Types of Reactions:
Reduction: Praseodymium trifluoride undergoes reduction reactions, particularly in electrochemical processes.
Substitution: Praseodymium trifluoride can participate in substitution reactions where fluoride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Electrochemical Reduction: In molten salt systems, inert (tungsten) and reactive (nickel) electrodes are used to study the reduction behavior of praseodymium trifluoride.
Halogenating Agents: Chlorine trifluoride and sulfur hexafluoride are commonly used reagents for synthesizing praseodymium trifluoride from praseodymium oxides.
Major Products:
- The primary product of these reactions is praseodymium trifluoride itself. In electrochemical reduction, praseodymium metal can be deposited on the electrode surface .
科学研究应用
Praseodymium trifluoride has a wide range of applications in scientific research and industry:
Optical Materials: Due to its unique optical properties, praseodymium trifluoride is used as a doping material for laser crystals and other optical devices.
Luminescent Materials: Praseodymium-doped phosphors exhibit deep-ultraviolet emission, making them useful in microbial sterilization and other applications requiring UV light sources.
Fluorescence Probes: Praseodymium trifluoride is used in the development of fluorescence sensors for the selective detection of praseodymium ions in various environments.
Electrochemical Studies: The compound is studied for its electrochemical behavior in molten salt systems, which has implications for nuclear fuel reprocessing and other high-temperature applications.
作用机制
Target of Action
Praseodymium trifluoride (PrF3) is an inorganic compound that primarily targets the electrochemical properties of various systems . It is often used in studies involving molten fluoride systems .
Mode of Action
PrF3 interacts with its targets through electrochemical reactions. In a study conducted in a LiF–CaF2 system, PrF3 was found to undergo a single, three-electron exchange reduction . This process involves the reduction of Pr(III) ions at both inert (W) and reactive (Ni) electrodes .
Biochemical Pathways
The primary biochemical pathway affected by PrF3 involves the transfer of energy from Tb3+ to Pr3+ ions . This process is facilitated by the matched energy levels of 5D4 (Tb3+) and 3P0 (Pr3+) . The electron of Tb3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level . In the presence of Pr3+, the electron has no time to return to the ground state, thus it transfers to the 3P0 level of Pr3+, resulting in the quenching of Tb3+ luminescence .
Pharmacokinetics
PrF3 is a green, odourless, hygroscopic solid that is insoluble in water .
Result of Action
The primary result of PrF3’s action is the alteration of electrochemical properties in the target system . In the presence of Pr3+, the fluorescence intensity of GdPO4: Tb3+ nanowire at 545 nm linearly decreased when Pr3+ concentration ranged from 1×10−7 to 1×10−5 M .
Action Environment
The action of PrF3 is influenced by environmental factors such as temperature and the presence of other ions. For instance, the electrochemical behavior of PrF3 was studied in a molten LiF–CaF2 system at 1,213 K . Additionally, the presence of other ions, such as Tb3+, can influence the action of PrF3 .
生化分析
Biochemical Properties
It is known that Praseodymium trifluoride can interact with certain enzymes and proteins
Molecular Mechanism
It is known that Praseodymium trifluoride can interact with certain biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
It is known that Praseodymium trifluoride can interact with certain enzymes and cofactors
相似化合物的比较
- Praseodymium(III) Chloride (PrCl₃)
- Praseodymium(III) Bromide (PrBr₃)
- Praseodymium(IV) Fluoride (PrF₄)
- Praseodymium(III) Oxide (Pr₂O₃)
- Praseodymium(III,IV) Oxide (Pr₆O₁₁)
属性
CAS 编号 |
13709-46-1 |
|---|---|
分子式 |
F3Pr |
分子量 |
197.90287 g/mol |
IUPAC 名称 |
praseodymium(3+);trifluoride |
InChI |
InChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3 |
InChI 键 |
BOTHRHRVFIZTGG-UHFFFAOYSA-K |
SMILES |
F[Pr](F)F |
规范 SMILES |
[F-].[F-].[F-].[Pr+3] |
Key on ui other cas no. |
13709-46-1 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)













